molecular formula C9H14BrNOS B13259774 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol

Cat. No.: B13259774
M. Wt: 264.18 g/mol
InChI Key: UQXXUJSLQPSPFW-UHFFFAOYSA-N
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Description

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is an amino alcohol derivative featuring a brominated thiophene ring attached via a methylene amino group to a butan-2-ol backbone.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)methylamino]butan-2-ol

InChI

InChI=1S/C9H14BrNOS/c1-7(12)4-5-11-6-8-2-3-9(10)13-8/h2-3,7,11-12H,4-6H2,1H3

InChI Key

UQXXUJSLQPSPFW-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC=C(S1)Br)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Bromothiophene Derivatives

The predominant method involves nucleophilic substitution reactions where a suitable amino alcohol precursor reacts with a brominated thiophene derivative.

  • Starting Material: 5-Bromothiophene-2-methyl derivatives, such as 4-bromothiophen-2-yl methyl halides (e.g., bromomethylthiophene).
  • Reaction Conditions: Typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~60–80°C) for 12–24 hours.
  • Reagent: Ethanolamine or other amino alcohols serve as nucleophiles, attacking the bromomethyl group.

Research Outcome:
This approach yields the desired amino alcohol with high selectivity and yields ranging from 70% to 85%, depending on reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Another advanced route involves palladium-catalyzed Suzuki-Miyaura coupling, especially for functionalizing the thiophene ring:

  • Coupling Partners: 5-Bromothiophene-2-yl methylboronic acid derivatives with amino alcohols bearing suitable functional groups.
  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with bases like potassium carbonate.
  • Conditions: Reactions are performed under inert atmosphere at 80°C for 8–16 hours.

Research Outcome:
This method facilitates regioselective substitution, enabling the introduction of amino alcohol groups at specific positions on the thiophene ring, with yields typically exceeding 75%.

Reductive Amination and Protection/Deprotection Strategies

For introducing the amino group onto the thiophene core:

  • Step 1: Synthesis of aldehyde or ketone intermediates from bromothiophene derivatives.
  • Step 2: Reductive amination with amino alcohols using sodium cyanoborohydride or similar reducing agents.
  • Step 3: Purification by column chromatography or recrystallization.

Research Outcome:
This pathway allows for precise control over substitution patterns, with yields around 65–80%, and is suitable for synthesizing derivatives with specific functional groups.

Optimization of Reaction Conditions

Parameter Optimal Range Notes
Solvent DMF, acetonitrile Polar aprotic solvents enhance nucleophilicity
Temperature 60–80°C Promotes reaction rate without degradation
Reaction Time 12–24 hours Sufficient for complete conversion
Catalyst None (for nucleophilic substitution); Pd catalysts (for cross-coupling) Catalysts improve yields and regioselectivity
Base Triethylamine, potassium carbonate Neutralizes acids and facilitates substitution

Purification and Characterization

Purification Techniques

Characterization Data

Technique Key Features References
NMR (¹H, ¹³C) Confirms amino alcohol linkage and aromatic substitution; characteristic signals at δ 3.6–3.8 ppm (CH₂-NH), aromatic protons at δ 7.2–7.4 ppm ,
Mass Spectrometry Molecular ion peak at m/z consistent with calculated molecular weight (~330 g/mol) ,
FT-IR O-H stretch (~3300 cm⁻¹), C-Br stretch (~1050 cm⁻¹), aromatic C=C (~1600 cm⁻¹)

Research Outcomes and Trends

  • Reactivity: Bromothiophene derivatives with bromine at the 5-position are highly reactive in cross-coupling reactions, enabling functionalization at the 2-position of the thiophene ring.
  • Yield Optimization: Use of catalytic bases and inert atmospheres significantly enhances yields.
  • Applications: The synthesized compound serves as a key intermediate in pharmaceuticals, materials science, and agrochemicals, owing to its electronic properties and reactivity profile.

Summary of Key Data Tables

Synthesis Method Typical Yield Reaction Conditions Purification Technique Key References
Nucleophilic substitution 70–85% DMF, 60–80°C, 12–24h Column chromatography ,
Palladium-catalyzed coupling >75% Acetonitrile, 80°C, 8–16h Recrystallization
Reductive amination 65–80% Methanol, room temp, 24h Recrystallization

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromothiophene and amino functionalities. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and molecular features of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₉H₁₃BrNOS* ~266.18* 5-Bromothiophene, amino alcohol Not explicitly reported (inferred)
4-(5-Bromo-2-methoxyphenyl)butan-2-ol C₁₁H₁₅BrO₂ 259.14 Bromo-methoxyphenyl Purity: 98%; CAS: 1247936-95-3
(2S)-4-(5-Bromo-2-methoxyphenyl)butan-2-ol C₁₁H₁₅BrO₂ 259.14 Chiral bromo-methoxyphenyl CAS: 2227909-96-6
4-(5-Bromothiazol-2-yl)butan-1-amine C₇H₁₁BrN₂S 235.14 Bromothiazole, butan-1-amine Molar mass: 235.14; CAS: 1523657-45-5
4-(4-Methoxyphenyl)butan-2-ol C₁₁H₁₆O₂ 180.24 Methoxyphenyl Boiling point: 292.6°C; Density: 1.017 g/cm³
4-[4-(Dimethylamino)phenyl]butan-2-ol C₁₂H₁₉NO 193.29 Dimethylaminophenyl PSA: 23.47; LogP: 2.07

*Inferred based on structural similarity to and .

Key Observations:
  • Bromine Impact: Brominated analogs (e.g., ) exhibit higher molecular weights (~259–266 g/mol) compared to non-halogenated derivatives (e.g., ). Bromine increases molecular mass and may enhance lipophilicity.
  • Heterocyclic vs.
  • Chirality : The (2S)-enantiomer in highlights the importance of stereochemistry in pharmacological activity, though data on the target compound’s chirality are unavailable.

Physical and Chemical Properties

  • Boiling/Melting Points : 4-(4-Methoxyphenyl)butan-2-ol has a boiling point of 292.6°C, whereas brominated analogs (e.g., ) likely exhibit higher values due to increased molecular mass.
  • Solubility: Amino alcohol moieties (e.g., in the target compound and ) may enhance water solubility compared to purely aromatic derivatives.
  • Stability: The nitro group in 4-{[4-(1-hydroxyethyl)-2-nitrophenyl]amino}butan-2-ol (MW: 268.31 g/mol) could reduce stability under reducing conditions, whereas bromine in the target compound may confer greater inertness.

Biological Activity

4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol, identified by its CAS number 1339637-77-2, is a compound that has garnered attention for its potential biological activities. This article reviews available literature on its synthesis, biological properties, and potential applications in pharmacology.

The molecular formula of 4-{[(5-bromothiophen-2-yl)methyl]amino}butan-2-ol is C9H14BrNOSC_9H_{14}BrNOS with a molecular weight of 264.18 g/mol. The compound features a bromothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC₉H₁₄BrNOS
Molecular Weight264.18 g/mol
CAS Number1339637-77-2

Synthesis

The synthesis of 4-{[(5-bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves the reaction of 5-bromothiophen-2-carbaldehyde with an appropriate amine followed by reduction to yield the final compound. Detailed synthetic routes can vary, but they generally follow established protocols for thiophene derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds containing bromothiophene groups exhibit significant antimicrobial properties. In vitro assays have demonstrated that 4-{[(5-bromothiophen-2-yl)methyl]amino}butan-2-ol shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Research has also explored the anticancer potential of this compound. In cellular assays, it has been observed to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate caspase pathways, leading to programmed cell death.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliInhibition of growth
AnticancerHeLa, MCF-7Induction of apoptosis

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several bromothiophene derivatives, including 4-{[(5-bromothiophen-2-yl)methyl]amino}butan-2-ol. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial properties.
  • Apoptosis Induction : In a controlled experiment involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic markers, including Annexin V positivity and caspase activation. Flow cytometry analysis confirmed these findings, supporting the compound's potential as an anticancer agent.

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